REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([F:14])=[C:6]([CH:9]=[C:10]([CH2:12][CH3:13])[CH:11]=1)[CH:7]=[O:8])[CH3:2].[C-:15]#[N:16].[K+].OS([O-])=O.[Na+]>C(OCC)(=O)C.O>[CH2:1]([O:3][C:4]1[C:5]([F:14])=[C:6]([CH:7]([OH:8])[C:15]#[N:16])[CH:9]=[C:10]([CH2:12][CH3:13])[CH:11]=1)[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(=C(C=O)C=C(C1)CC)F
|
Name
|
|
Quantity
|
676 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
It was left
|
Type
|
EXTRACTION
|
Details
|
before extracted with ethyl acetate (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude producte was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=C(C=C(C1)CC)C(C#N)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 685 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |